3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c10-9(11,12)7-4-14(3-6(7)5-15)8(16)1-2-13/h6-7,15H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWQATKEXNEMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CCN)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, a compound featuring a trifluoromethyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

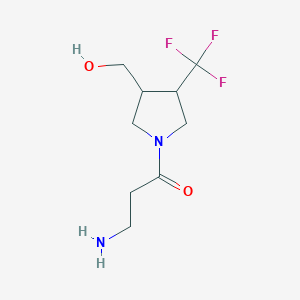

The compound has the following chemical structure:

Key Features:

- Trifluoromethyl Group: Enhances lipophilicity and biological activity.

- Pyrrolidine Ring: Contributes to the compound's ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group plays a crucial role in modulating the compound's affinity for these targets.

2. Pharmacological Effects

Research indicates that compounds with similar structures exhibit:

- Antidepressant Activity: By modulating serotonin uptake.

- Neuroprotective Effects: Potentially through inhibition of neuroinflammatory pathways.

- Anticancer Properties: Inhibition of tumor growth via apoptosis induction.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Neuroprotective | Inhibition of inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Antidepressant Effects

A study investigated the antidepressant effects of similar trifluoromethyl-containing compounds. Results showed a significant reduction in depressive-like behaviors in animal models, suggesting that the presence of the trifluoromethyl group enhances serotonin receptor binding affinity.

Case Study 2: Neuroprotection

Another research focused on neuroprotective properties, where the compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following findings:

- Structure-Activity Relationship (SAR): The trifluoromethyl group significantly increases potency against various biological targets compared to non-fluorinated analogs .

- In Vivo Studies: Animal models treated with this compound showed improved outcomes in models of depression and anxiety, indicating its therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Biological Activity : Research indicates that 3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one interacts with various biological targets, potentially modulating enzyme activity and receptor binding. The presence of the amino group enhances its binding affinity to these targets, making it a candidate for drug development in treating diseases related to enzyme dysfunction or receptor anomalies.

- Therapeutic Potential : Ongoing studies focus on understanding how this compound can influence pathways involved in neurodegenerative diseases, cancer, and psychiatric disorders. Its unique structural characteristics may allow it to act as a modulator of specific metabolic pathways, thereby providing therapeutic benefits.

Organic Synthesis Applications

This compound is utilized in synthetic chemistry for the development of new compounds. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. Some notable applications include:

- Synthesis of Complex Molecules : The compound can be employed as an intermediate in synthesizing more complex molecules with desired biological activities.

- Catalytic Reactions : Its structural features may allow it to participate in catalytic reactions, enhancing the efficiency of synthetic pathways.

Case Studies and Research Findings

Several studies have been conducted to investigate the interactions of this compound with biological systems:

- Enzyme Modulation : Research has shown that this compound may modulate the activity of specific enzymes involved in metabolic pathways associated with neurodegenerative diseases. These findings suggest its potential as a therapeutic agent targeting enzyme dysfunctions .

- Receptor Binding Studies : Investigations into receptor binding affinities have indicated that this compound can effectively bind to certain receptors implicated in psychiatric disorders. This property raises the possibility of developing novel treatments for conditions such as depression or anxiety disorders .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

- CAS Number : 2097956-00-6

- Molecular Formula : C₉H₁₅F₃N₂O₂

- Molecular Weight : 240.2228 g/mol

- SMILES : NCCC(=O)N1CC(C(C1)C(F)(F)F)CO

Structural Features :

This compound contains a pyrrolidine ring substituted with a hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) group. The propan-1-one moiety is linked to the pyrrolidine via an amine group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may contribute to hydrogen bonding interactions .

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., pyrrolidine rings, propan-1-one linkages, or trifluoromethyl groups) and are compared based on physicochemical properties, substituents, and pharmacological data (where available).

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Comparative Analysis

Substituent Effects

- Trifluoromethyl (-CF₃) : Present in the target compound and the quinazoline derivative , this group is associated with enhanced metabolic stability and binding affinity in hydrophobic pockets. However, the quinazoline derivative’s IC₅₀ of 60.0 nM against complement factor D highlights the importance of additional aromatic systems for target engagement .

- Hydroxymethyl (-CH₂OH) : Unique to the target compound, this group contrasts with the tert-butyldimethylsilyloxy (TBS) group in the pyridine derivative from , which is used to protect hydroxyl groups during synthesis .

Pharmacological Profiles

- The quinazoline derivative () demonstrates measurable activity (IC₅₀ = 60.0 nM), suggesting that incorporation of heteroaromatic systems (e.g., quinazoline) improves potency compared to the target compound’s pyrrolidine-propan-1-one scaffold .

- No activity data are available for the target compound, underscoring its status as a research chemical rather than a clinically advanced candidate .

Vorbereitungsmethoden

The pyrrolidine ring is commonly synthesized via cyclization reactions starting from suitable amino alcohol precursors or through ring-closing reactions involving amino acids or their derivatives. The trifluoromethyl group introduction is often achieved by employing trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions to avoid side reactions.

Hydroxymethyl Group Introduction

The hydroxymethyl group at the 3-position is typically introduced via selective hydroxymethylation reactions. This can be achieved by:

- Hydroxymethylation of a suitable precursor with formaldehyde under basic or acidic catalysis.

- Reduction of a corresponding aldehyde or ester intermediate to the hydroxymethyl functionality.

Attachment of the Aminopropanone Side Chain

The 3-amino-propan-1-one moiety is attached via nucleophilic substitution or amidation reactions at the nitrogen atom of the pyrrolidine ring. This step often involves:

- Reaction of the pyrrolidine nitrogen with a protected or activated propanone derivative bearing an amino group.

- Use of coupling agents or catalysts to facilitate bond formation with high yield.

Catalytic and Reaction Conditions Optimization

Industrial and laboratory-scale syntheses optimize reaction conditions to improve yield, selectivity, and scalability. Key findings from related heterocyclic compound syntheses provide insight into effective conditions:

These conditions, while reported for related pyrrolidine and heterocyclic derivatives, are adaptable to the synthesis of 3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one to optimize efficiency.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents and Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol precursor under reflux | Pyrrolidine core with free NH group |

| 2 | Trifluoromethylation | Treatment with trifluoromethylating agent (e.g., CF3I) | Introduction of CF3 group at C-4 position |

| 3 | Hydroxymethylation | Reaction with formaldehyde under basic catalysis | Hydroxymethyl group at C-3 position |

| 4 | Aminopropanone attachment | Coupling with 3-amino-propan-1-one derivative | Formation of target compound |

| 5 | Purification | Chromatography or crystallization | Pure this compound |

Analytical and Characterization Techniques

Throughout the preparation, the compound and intermediates are characterized by:

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) : To confirm the structure and substitution pattern.

- IR Spectroscopy : To identify functional groups such as amino, hydroxyl, and carbonyl.

- Mass Spectrometry (ESI-MS) : To verify molecular weight and purity.

- Chromatography (HPLC, TLC) : To monitor reaction progress and purity.

- X-ray Crystallography (if crystalline): To confirm stereochemistry and molecular conformation.

Research Findings and Notes

- The trifluoromethyl group significantly affects the compound’s solubility and bioavailability, necessitating careful control during synthesis to preserve this group’s integrity.

- Ultrasound-assisted reactions and Lewis acid catalysis (e.g., InCl3) have been shown to accelerate similar heterocyclic syntheses, improving yields and reducing reaction times, which can be translated into this compound’s preparation.

- Multi-component one-pot reactions are advantageous for synthesizing complex heterocyclic systems efficiently but may require fine-tuning for this specific compound due to its functional group sensitivity.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Core ring synthesis | Cyclization of amino alcohol precursors |

| Trifluoromethyl group addition | Use of trifluoromethylating agents under mild conditions |

| Hydroxymethyl group introduction | Hydroxymethylation via formaldehyde or reduction of aldehyde intermediates |

| Aminopropanone side chain | Coupling reactions with amino-propanone derivatives |

| Catalysts | Lewis acids (e.g., InCl3) improve reaction efficiency |

| Solvent system | Mixed aqueous-organic solvents (50% EtOH) enhance solubility and reaction rates |

| Reaction enhancement | Ultrasound irradiation accelerates reaction and improves yields |

| Purification | Chromatography and crystallization to obtain high-purity final product |

| Analytical methods | NMR, IR, MS, chromatography, and X-ray crystallography for structure confirmation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.